molecular formula C15H13N3O2 B12179172 N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide

Cat. No.: B12179172
M. Wt: 267.28 g/mol
InChI Key: JHZMJAMAZDAXRF-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide is a compound belonging to the class of benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring.

Preparation Methods

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide typically involves the formation of the benzimidazole core followed by the introduction of the furan-2-carboxamide moiety. The synthetic route may include the following steps:

Chemical Reactions Analysis

N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

    Pharmacology: The compound is investigated for its potential use as an antiviral, antibacterial, and antifungal agent.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or proteins involved in critical biological pathways. The benzimidazole core allows it to interact with nucleotides and other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide can be compared with other benzimidazole derivatives such as:

    N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory properties.

    N-(1H-benzimidazol-5-yl)-1,3,4-thiadiazole-2-amine: Studied for its anticancer activity.

    N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Investigated for its antiviral properties.

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C15H13N3O2/c19-15(13-2-1-7-20-13)16-10-5-6-11-12(8-10)18-14(17-11)9-3-4-9/h1-2,5-9H,3-4H2,(H,16,19)(H,17,18)

InChI Key

JHZMJAMAZDAXRF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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